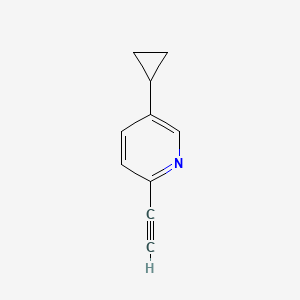

5-Cyclopropyl-2-ethynylpyridine

Description

5-Cyclopropyl-2-ethynylpyridine (CAS: 1824338-70-6) is a heterocyclic compound with the molecular formula C₁₀H₉N. Its structure combines a pyridine ring substituted with a cyclopropyl group at position 5 and an ethynyl group at position 2. The ethynyl group enables participation in click chemistry (e.g., Sonogashira coupling), while the strained cyclopropane ring enhances reactivity in cycloadditions or ring-opening reactions . This compound is widely used as a building block in pharmaceutical and materials research, with commercial purity ranging from ≥95% to 98% depending on suppliers .

Properties

IUPAC Name |

5-cyclopropyl-2-ethynylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-10-6-5-9(7-11-10)8-3-4-8/h1,5-8H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVZNLGRLIJKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-ethynylpyridine typically involves the reaction of 2-ethynylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified through column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency. Industrial production would also focus on ensuring the safety and environmental compliance of the process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-ethynylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1. Metabotropic Glutamate Receptor Modulation

One significant application of 5-Cyclopropyl-2-ethynylpyridine is its role as an allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in numerous neurological conditions, including anxiety, depression, and schizophrenia. Research has shown that compounds targeting mGluR5 can exhibit efficacy in preclinical models for treating these disorders . Specifically, mGluR5 inhibitors have been explored for their potential to mitigate symptoms associated with Levodopa-induced dyskinesias in Parkinson's disease, showcasing the compound's relevance in neuropharmacology.

1.2. Anticancer Research

The compound has also been investigated for its anticancer properties. Studies indicate that derivatives of pyridine compounds can inhibit the growth of various cancer cell lines. For instance, the synthesis of novel derivatives has shown promising results against lung adenocarcinoma cells (A549), indicating that modifications to the pyridine structure can enhance biological activity . The exploration of such compounds could lead to the development of new chemotherapeutic agents.

Agricultural Applications

2.1. Nitrification Inhibition

In agricultural science, this compound has been identified as a potential nitrification inhibitor. Nitrification is a microbial process that converts ammonia into nitrate, which can lead to environmental issues such as water pollution through runoff. The use of this compound in soil treatment has been shown to effectively reduce nitrification rates, thereby improving nitrogen use efficiency in crops and minimizing environmental impacts . This application is particularly relevant in sustainable agriculture practices.

Synthesis and Chemical Research

3.1. Building Block in Organic Synthesis

Beyond its direct applications, this compound serves as a valuable intermediate in organic synthesis. Its unique structural features allow chemists to create complex molecules with desired pharmacological properties. The compound's reactivity can be harnessed to develop new classes of drugs or agrochemicals, making it an essential component in medicinal chemistry and chemical research .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-ethynylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 5-cyclopropyl-2-ethynylpyridine, enabling comparative analysis of their properties and applications:

Table 1: Structural and Functional Comparison

Stability and Handling Considerations

- This compound : Sensitive to oxidation; requires storage under inert gas. The cyclopropane ring is stable in neutral conditions but prone to acid-catalyzed ring-opening .

- 5-Chloro-4-cyclopropylpyridin-2-amine : Hydrolytically stable but degrades under strong bases due to C–Cl bond cleavage .

- 5-Cyclopropylpyridin-2-amine : Amine group necessitates protection during synthetic steps to prevent undesired side reactions .

Biological Activity

5-Cyclopropyl-2-ethynylpyridine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyclopropyl group and an ethynyl group. Its unique structure contributes to its biological properties, particularly its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyclopropyl moiety enhances conformational rigidity, which can increase binding affinity to proteins and enzymes involved in various biological pathways. This interaction can modulate signaling cascades that are crucial for cellular functions, potentially leading to therapeutic effects in diseases such as cancer and infections.

1. Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated efficacy against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The presence of additional functional groups in similar compounds has been shown to enhance their antimicrobial efficacy, suggesting that modifications to the structure could further improve activity against resistant strains .

2. Anticancer Properties

This compound has been explored for its potential anticancer effects. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cell proliferation pathways. For instance, derivatives of pyridine have demonstrated selective inhibition against breast cancer and leukemia cell lines, indicating a promising avenue for further research into its use as an anticancer agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its analogs:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against clinical isolates of Staphylococcus aureus. Results showed a notable reduction in bacterial viability at concentrations as low as 10 µg/mL .

- Anticancer Efficacy : In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. A specific study reported a decrease in cell viability by approximately 70% in treated breast cancer cell lines compared to controls.

Q & A

Basic: What are the recommended safety protocols for handling 5-cyclopropyl-2-ethynylpyridine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), OSHA-approved safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks, as pyridine derivatives often release volatile compounds .

- Spill Management: Avoid dust generation; clean spills immediately using inert absorbents (e.g., vermiculite) and store waste in sealed containers for professional disposal .

- Environmental Precautions: Prevent drainage contamination due to potential bioaccumulation risks .

Basic: How is this compound synthesized, and what are common characterization techniques?

Answer:

- Synthesis: Typically prepared via Sonogashira coupling between 5-bromo-2-cyclopropylpyridine and terminal alkynes under palladium catalysis. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield .

- Characterization:

Advanced: How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Answer:

- Experimental Replication: Systematically vary catalysts (Pd vs. Cu), ligands (e.g., PPh₃ vs. XPhos), and solvents (DMF vs. THF) to identify optimal conditions .

- Data Analysis: Compare reaction kinetics (e.g., TLC monitoring) and byproduct profiles (GC-MS) across studies .

- Literature Review: Cross-reference mechanistic studies on steric effects of the cyclopropyl group and ethynyl electronic properties .

Advanced: What strategies ensure reproducibility in pharmacological studies involving this compound?

Answer:

- Compound Purity: Use batch-specific HPLC data (e.g., retention time, peak area) to confirm consistency .

- In Vitro Assays: Standardize cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and triplicate trials .

- Documentation: Adhere to ICMJE guidelines for reporting chemical sources, storage conditions (−20°C under argon), and statistical methods (e.g., ANOVA with post-hoc tests) .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions: Store in amber vials at −20°C under inert gas (argon) to prevent oxidation of the ethynyl group .

- Degradation Monitoring: Conduct monthly NMR/HPLC checks for new peaks (e.g., oxidation byproducts) .

- Shelf Life: Discard after 6 months unless stability data confirms longer viability under specific conditions .

Advanced: How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

Answer:

- DFT Calculations: Model HOMO/LUMO energies to predict nucleophilic/electrophilic sites (e.g., ethynyl group as a π-electron donor) .

- Docking Studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase binding pockets) and validate with SPR binding assays .

- SAR Analysis: Corrogate computational predictions with experimental IC₅₀ values to refine substituent effects .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS: Employ a C18 column with gradient elution (acetonitrile/0.1% formic acid) and MRM transitions (m/z 157.2 → 130.1) for sensitivity .

- Sample Preparation: Use protein precipitation (acetonitrile) or SPE (C18 cartridges) to minimize matrix effects .

- Validation: Follow FDA guidelines for linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and recovery rates (>85%) .

Advanced: How does the cyclopropyl group influence the photophysical properties of this compound?

Answer:

- UV-Vis Spectroscopy: Compare λmax shifts in polar vs. nonpolar solvents to assess conjugation effects (e.g., cyclopropyl-induced hyperconjugation) .

- Fluorescence Quenching: Titrate with electron-deficient quenchers (e.g., nitrobenzene) to measure excited-state lifetime changes .

- Theoretical Modeling: Use TD-DFT to simulate absorption/emission spectra and validate against experimental data .

Basic: What are the ethical considerations when using this compound in animal studies?

Answer:

- IACUC Compliance: Obtain protocol approval for dosing (mg/kg), route (oral vs. IV), and humane endpoints (e.g., tumor size limits) .

- 3Rs Principle: Apply reduction (optimal sample size via power analysis), refinement (analgesia protocols), and replacement (in vitro alternatives where feasible) .

- Data Transparency: Disclose all adverse events (e.g., hepatotoxicity) in publications, even if non-significant .

Advanced: How can researchers address gaps in ecotoxicity data for this compound?

Answer:

- Acute Toxicity Assays: Conduct Daphnia magna (48h LC₅₀) and algal growth inhibition tests per OECD guidelines .

- QSAR Modeling: Predict biodegradability (e.g., EPI Suite) and prioritize testing for high-risk endpoints (e.g., bioaccumulation) .

- Collaboration: Partner with environmental toxicology labs to share data and reduce redundant testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.